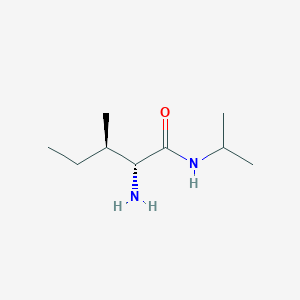

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide

Description

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

(2R,3R)-2-amino-3-methyl-N-propan-2-ylpentanamide |

InChI |

InChI=1S/C9H20N2O/c1-5-7(4)8(10)9(12)11-6(2)3/h6-8H,5,10H2,1-4H3,(H,11,12)/t7-,8-/m1/s1 |

InChI Key |

VCUPSOZUSVGUIK-HTQZYQBOSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)NC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide typically involves the use of chiral starting materials and enantioselective reactions. One common method is the reduction of a chiral ketone precursor using a suitable reducing agent under controlled conditions. The reaction conditions often include low temperatures and the presence of a chiral catalyst to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from any racemic mixtures .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis

Mechanism of Action

The mechanism of action of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

(2R,3R)-2,3-Butanediol: A chiral diol with applications in chiral synthesis and as a building block.

(2S,3S)-2,3-Butanediol: Another stereoisomer of 2,3-butanediol with different physical and chemical properties.

(2R,3S)-3-Amino-2-hydroxybutanoic acid: A chiral amino acid with biological activity.

Uniqueness

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent .

Biological Activity

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide, also known as a derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique stereochemistry and has been investigated for various pharmacological effects. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : (2R,3R)-2-amino-N-isopropyl-3-methylpentanamide

- CAS Number : 1307135-80-3

This compound features an amino group and a pentanamide backbone, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available amino acids and isopropyl derivatives.

- Reactions : Key reactions include amide formation and stereoselective processes to ensure the correct configuration is achieved.

- Purification : The final product is purified using techniques such as chromatography to achieve high purity (>95%) .

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly in the central nervous system (CNS). Studies suggest that it may act as a partial agonist at certain receptor sites, potentially affecting mood and cognition .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Antimicrobial Activity : Some investigations have reported that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes .

Study 1: Neurotransmitter Effects

In a study conducted on neuronal cell lines, this compound was found to enhance the release of neurotransmitters such as dopamine and serotonin. This effect was dose-dependent and suggested potential applications in treating mood disorders .

Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups . The findings are summarized in Table 1.

| Treatment Group | Cytokine Level (pg/mL) | Significance |

|---|---|---|

| Control | 150 ± 10 | - |

| Compound | 85 ± 5 | p < 0.01 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide, and how is enantiomeric purity controlled?

- Answer : A multi-step approach is typically employed, starting with chiral amine precursors and coupling reactions. Enantiomeric purity is ensured via asymmetric catalysis (e.g., chiral auxiliaries or catalysts) and validated using chiral HPLC or polarimetry. For example, similar amide syntheses use tert-butoxycarbonyl (Boc) protection to prevent racemization during coupling steps . Stereochemical integrity can be confirmed by comparing optical rotation data with reference standards, as seen in pharmacopeial guidelines for related (2R,3R)-configured compounds .

Q. Which analytical techniques are optimal for structural and stereochemical characterization of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D experiments like COSY/NOESY) are critical. For stereochemical confirmation, X-ray crystallography or vibrational circular dichroism (VCD) may resolve ambiguities. Impurity profiling via HPLC with UV/ELSD detection is recommended, as outlined in pharmacopeial impurity standards for structurally related amides .

Q. What in vitro models are used to assess the compound's biological activity, and what targets are documented?

- Answer : Enzyme inhibition assays (e.g., kinase or protease panels) and cell-based viability assays (MTT/XTT) are common. The isopropyl and methyl groups may influence lipophilicity, affecting membrane permeability. Similar compounds with amino-amide backbones show activity in receptor-binding studies, suggesting potential applications in neurological or metabolic research .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments across studies be resolved?

- Answer : Discrepancies often arise from improper characterization methods. Cross-validation using multiple techniques (e.g., single-crystal XRD for absolute configuration and chiral chromatography for purity) is essential. For example, (2R,3R)-configured diols require corroboration with reference data from pharmacopeial sources to avoid misassignment . Computational methods (e.g., DFT-based NMR shift prediction) can further validate experimental data .

Q. What strategies minimize diastereomer or process-related impurity formation during synthesis?

- Answer : Reaction optimization (temperature, solvent polarity, and catalyst loading) reduces byproducts. For instance, using aprotic solvents like THF suppresses hydrolysis, while palladium-catalyzed hydrogenation ensures selective reduction of intermediates . Impurity tracking via LC-MS, as described for valproate-related amides, helps identify and mitigate side products .

Q. How does the isopropyl group impact physicochemical properties and target interactions?

- Answer : The isopropyl moiety increases hydrophobicity (higher logP), potentially enhancing blood-brain barrier penetration but reducing aqueous solubility. Molecular dynamics simulations suggest steric effects may alter binding pocket interactions in enzyme targets. Comparative studies with methyl or ethyl analogs (e.g., ethyl valproate derivatives) highlight trade-offs between potency and solubility .

Q. What computational tools predict metabolic stability or off-target effects of this compound?

- Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies), while molecular docking (AutoDock Vina, Schrödinger) models protein-ligand interactions. ADMET predictors (e.g., SwissADME) estimate CYP450 metabolism and P-gp substrate potential. For example, trifluoroacetyl groups in analogs like (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanamide influence metabolic pathways .

Q. How are reaction conditions scaled from milligram to gram quantities without compromising stereofidelity?

- Answer : Key parameters include maintaining low reaction temperatures (<0°C for chiral intermediates) and using flow chemistry for exothermic steps. Catalytic asymmetric hydrogenation at scale requires rigorous catalyst recycling. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time, as demonstrated in multi-step peptide syntheses .

Data Contradiction and Validation

- Example : Discrepancies in reported melting points or NMR shifts may arise from polymorphic forms or residual solvents. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) differentiate polymorphs. For impurities, spiking experiments with reference standards (e.g., EP Impurities A-J) isolate and identify contaminants .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.